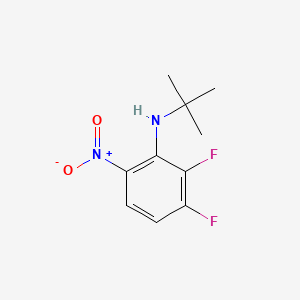

N-tert-Butyl-2,3-difluoro-6-nitroaniline

Description

Properties

IUPAC Name |

N-tert-butyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2/c1-10(2,3)13-9-7(14(15)16)5-4-6(11)8(9)12/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMAEKNTLZLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716680 | |

| Record name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-42-6 | |

| Record name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tert Butyl 2,3 Difluoro 6 Nitroaniline and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising a synthetic route to a target molecule. For N-tert-Butyl-2,3-difluoro-6-nitroaniline, the primary disconnection points are the C-N bonds. A logical disconnection strategy involves breaking the bond between the nitrogen atom and the tert-butyl group, or the bond between the nitrogen and the aromatic ring. amazonaws.com

A common approach is to disconnect the N-tert-butyl group, leading to 2,3-difluoro-6-nitroaniline (B1301635) and a tert-butylating agent as synthons. This strategy is often preferred because the introduction of the bulky tert-butyl group at a late stage can be synthetically challenging. Alternatively, disconnection of the aryl-nitrogen bond would suggest a reaction between a difluoronitrobenzene derivative and tert-butylamine (B42293). However, nucleophilic aromatic substitution on such a ring can be complex.

Another key disconnection involves the nitro group. This suggests a synthetic route where the final step is the nitration of N-tert-butyl-2,3-difluoroaniline. This approach requires the prior synthesis of the N-alkylated and fluorinated aniline (B41778) precursor.

Classical Synthetic Approaches to N-Alkylated Nitroanilines and Difluoroanilines

Several classical methods are employed for the synthesis of N-alkylated nitroanilines and difluoroanilines, which are key intermediates or direct precursors to the target molecule.

Direct N-Alkylation of Amines

Direct N-alkylation of an aromatic amine is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, this would involve the reaction of 2,3-difluoro-6-nitroaniline with a tert-butylating agent.

The introduction of a tert-butyl group onto a nitrogen atom can be challenging due to the steric hindrance of the tertiary alkyl group. Traditional methods often require harsh conditions and may result in low yields. organic-chemistry.org However, recent advancements have led to milder and more efficient protocols.

One effective method involves the use of tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent, catalyzed by copper(I) or copper(II) salts such as copper(II) triflate (Cu(OTf)₂). organic-chemistry.orgresearchgate.net This reaction can proceed at room temperature in a solvent like nitromethane, offering good to excellent yields. organic-chemistry.org The use of heterogeneous acid catalysts of moderate Brønsted acidity at temperatures between 100–180°C has also been shown to provide high selectivity for N-alkylation over ring alkylation. researchgate.net

Alternative tert-butylating agents include isobutylene (B52900) and tert-butanol, often used with zeolite catalysts like H-BEA. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired N-tert-butylated product.

Table 1: Optimization of Reaction Conditions for N-tert-Butylation

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AuCl/AgClO₄ | cyclohexane | 4 | 50 |

| 2 | CuCl/AgClO₄ | MeNO₂ | 4 | 75 |

| 3 | CuI/AgClO₄ | MeNO₂ | 4 | 80 |

| 4 | Cu(OTf)₂ | MeNO₂ | 4 | 85 |

| 5 | Sc(OTf)₃ | MeNO₂ | 4 | 25 |

| 6 | Fe(OTf)₃ | MeNO₂ | 4 | 51 |

| 7 | TsOH | MeNO₂ | 4 | 60 |

Adapted from a study on copper-catalyzed N-tert-butylation of aromatic amines. researchgate.net

The electronic nature of substituents on the aniline ring significantly influences the rate and yield of N-alkylation reactions. Electron-withdrawing groups, such as the nitro group and fluorine atoms present in 2,3-difluoro-6-nitroaniline, generally enhance the reactivity of the amine towards N-tert-butylation. organic-chemistry.org

The presence of electron-withdrawing groups decreases the electron density on the nitrogen atom, making it less nucleophilic. However, in the context of certain catalytic cycles, these groups can facilitate the reaction. For instance, in the copper-catalyzed N-tert-butylation, anilines with electron-withdrawing substituents exhibit enhanced reaction rates and yields. organic-chemistry.org This is because electron-poor anilines have a lower affinity for the copper catalyst, preventing unproductive catalyst-substrate interactions and allowing the catalyst to efficiently activate the tert-butylating agent. organic-chemistry.org Conversely, electron-donating groups on the aniline ring can hinder the reaction by strongly coordinating to the catalyst, thereby reducing its activity. organic-chemistry.orglibretexts.org

Nitration of Fluorinated N-tert-Butylanilines

An alternative synthetic strategy involves the nitration of a pre-formed N-tert-butyl-2,3-difluoroaniline. This approach introduces the nitro group in the final step. The directing effects of the amino group and the fluorine atoms are crucial in determining the regioselectivity of the nitration.

The N-tert-butylamino group is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but are also ortho-, para-directing. In the case of N-tert-butyl-2,3-difluoroaniline, the position ortho to the amino group and para to one of the fluorine atoms (the 6-position) is sterically accessible and electronically favored for electrophilic substitution.

Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed for this transformation. Careful control of reaction conditions, including temperature and reaction time, is necessary to avoid over-nitration and other side reactions.

Fluorination of N-tert-Butylnitroanilines

A third synthetic route involves the introduction of fluorine atoms onto an N-tert-butylnitroaniline precursor. This approach is generally less common for the synthesis of simple fluorinated aromatics due to the harsh conditions often required for aromatic fluorination.

However, methods such as nucleophilic aromatic substitution (SNA) of a suitable leaving group (e.g., chlorine or another nitro group) with a fluoride (B91410) source like potassium fluoride can be considered. rsc.org The success of this approach is highly dependent on the activation of the aromatic ring by the nitro group and the nature of the leaving group.

Another possibility is electrophilic fluorination, although this is less common for introducing fluorine onto an electron-deficient nitro-substituted ring. Chiral fluorinating agents have been developed, such as (R)- and (S)-N-fluoro-3-tert-butyl-7-nitro-3,4-dihydro-2H-benzo[e] organic-chemistry.orgresearchgate.netthiazine 1,1-dioxides, which can be used for enantioselective fluorination of carbonyl compounds, but their application in direct aromatic fluorination is a different context. nih.gov

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic organic chemistry have emphasized the development of methodologies that are not only efficient but also environmentally benign. This aligns with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer reagents. nih.govrsc.org

The philosophy of green chemistry is integral to the modern synthesis of aromatic amines and nitro compounds. Key principles are applied to mitigate the environmental impact of traditional synthetic routes, which often involve harsh conditions and hazardous materials. chemrxiv.org

Atom Economy and Waste Reduction : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. For instance, the direct reductive cross-coupling of nitroarenes to form N-substituted arylamines is a more atom-economical approach than traditional methods that require separate reduction and then coupling steps, thus avoiding protection and deprotection processes. rsc.org

Use of Safer Solvents and Reagents : There is a significant push to replace hazardous organic solvents with greener alternatives. For example, some N-arylation reactions have been developed using magnetized distilled water as a solvent, offering a low-cost and additive-free process. rsc.org Similarly, biocatalytic approaches, such as the use of nitroreductase enzymes, allow for the reduction of nitroaromatics in aqueous media at room temperature and pressure, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov

Energy Efficiency : Methodologies that proceed under mild conditions, such as room temperature and atmospheric pressure, are preferred. Catalyst- and additive-free reactions, for example, the synthesis of anilines from cyclohexenones and primary amines, simplify the process and reduce energy consumption. beilstein-journals.org

Catalysis : The use of catalysts, particularly recyclable heterogeneous catalysts like zeolites or sulfated metal oxides for nitration, enhances reaction rates and selectivity, leading to cleaner reactions and reduced waste. numberanalytics.com Chemoenzymatic methods, which use enzymes like nitroreductases, offer high chemoselectivity under mild conditions, providing a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.gov

| Green Chemistry Principle | Application in Aryl Amine & Nitro Compound Synthesis |

| Atom Economy | Direct reductive coupling of nitroarenes avoids extra steps and maximizes atom incorporation. rsc.org |

| Safer Solvents | Use of water or solvent-free conditions for Michael additions or N-arylation. rsc.orgresearchgate.net |

| Energy Efficiency | Catalyst-free reactions at room temperature; biocatalysis avoids high pressures/temperatures. nih.govbeilstein-journals.org |

| Catalysis | Recyclable heterogeneous catalysts for nitration; biocatalysts (enzymes) for nitro reduction. nih.govnumberanalytics.com |

| Renewable Feedstocks | While not widespread, research explores bio-based starting materials. |

The formation of carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds are cornerstone transformations in the synthesis of substituted anilines. Catalysis plays a pivotal role in achieving these transformations with high efficiency and selectivity.

C-N Bond Formation: The introduction of the N-tert-butyl group onto the difluoro-nitro-aromatic ring is a C-N bond-forming reaction. While electron-deficient rings like dinitro- or trifluoro-nitrobenzenes can undergo nucleophilic aromatic substitution (SNAr) with amines without a catalyst, modern catalysis offers milder conditions and broader substrate scope.

Transition-Metal Catalysis : Palladium- and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming C-N bonds. organic-chemistry.org These reactions can couple aryl halides or triflates with a wide range of amines. For a substrate like this compound, a plausible catalytic route would involve the coupling of a 1-halo-2,3-difluoro-6-nitrobenzene precursor with tert-butylamine. Cobalt-catalyzed photochemical C-N coupling has also emerged as a method that proceeds under mild conditions without an external photocatalyst. organic-chemistry.org

Decarboxylative C-N Formation : A novel method involves the catalytic decarboxylative coupling of carboxylic acids with azide (B81097) sources, which proceeds through a Curtius rearrangement to generate amines, offering a route for both sp² and sp³ C-N bond formation. nih.gov

C-F Bond Formation: Introducing fluorine atoms onto an aromatic ring can be challenging due to the high energy of the C-F bond. mdpi.com

Nucleophilic Fluorination : This typically involves the displacement of a leaving group (like -NO₂ or -Cl) with a fluoride source (e.g., KF, CsF). This is common in industrial synthesis but often requires high temperatures.

Electrophilic Fluorination : Reagents like Selectfluor® can introduce fluorine onto electron-rich aromatic rings. researchgate.net However, for an electron-deficient system, this is less applicable.

Catalytic C-F Bond Activation/Transformation : A more advanced strategy involves the activation of existing C-F bonds for transformation. While seemingly counterintuitive for synthesis, it is a key area of research. mdpi.com More synthetically relevant are catalytic methods that form C-F bonds. For example, gold(I) complexes have been shown to catalyze the hydrofluorination of alkynes to produce fluoroalkenes. researchgate.net Palladium-catalyzed cross-coupling has also been explored for C-F bond formation, although reductive elimination to form the C-F bond is a challenging step. nih.gov A common precursor strategy involves the Sandmeyer-type reaction from an aniline, which is not strictly catalytic but a cornerstone of fluoroaromatic synthesis.

| Bond Formation | Catalytic Method | Catalyst/Reagent Example | Key Features |

| C-N | Buchwald-Hartwig Amination | Palladium complexes with specialized ligands | Broad scope for amines and aryl halides. organic-chemistry.org |

| C-N | Ullmann Condensation | Copper catalysts | Often used for amination of aryl halides. organic-chemistry.org |

| C-F | C-H Fluorination | Palladium catalysts | Directs fluorination to specific C-H bonds. |

| C-F | From Arylboronic Acids | Silver or Palladium catalysts | Converts boronic acids to aryl fluorides. |

Achieving the precise 1-amino, 2,3-difluoro, 6-nitro substitution pattern requires exquisite control over the reaction's regioselectivity. The electronic properties of the substituents are the primary determinants of this selectivity.

Nucleophilic Aromatic Substitution (SNAr) : The most plausible synthetic route to this compound involves SNAr. Starting with a precursor like 1,2,3-trifluoro-4-nitrobenzene , the nitro group at C-4 strongly activates the halogen at the para position (C-1) for nucleophilic attack. The fluorines at C-2 and C-3 are less activated. Therefore, reaction with tert-butylamine would selectively displace the C-1 fluorine, yielding the desired product with high regioselectivity. The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.

Directed C-H Functionalization : Modern synthetic methods allow for the functionalization of specific C-H bonds through the use of directing groups. researchgate.net For example, an amide or pyrimidine (B1678525) group can direct a metal catalyst to functionalize the ortho C-H bond. researchgate.net A synthetic strategy could involve installing a directing group on a simpler aniline precursor, followed by sequential, regioselective C-H fluorination and nitration. For instance, a copper-catalyzed system has been developed for the regioselective C-H azidation of anilines, which could then be reduced. nih.gov

Control via Reaction Conditions : In some systems, the regioselectivity of a reaction can be switched by changing the reaction conditions. For example, the reaction of trans-1,4-cyclohexadiene dioxide with anilines can be directed to yield either 1,3-diol or 1,4-diol products by judicious choice of conditions, demonstrating how subtle changes can influence reaction pathways. figshare.com

Advanced Purification and Isolation Techniques for Reaction Intermediates and Final Products

The purification of the final product and any intermediates is critical to ensure high purity. The presence of fluorine and nitro groups can impart specific properties that influence the choice of purification method.

Chromatography : This remains the most powerful and versatile purification technique.

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique for separating and purifying compounds. numberanalytics.com For fluorinated nitroaromatics, reverse-phase HPLC (using C18 columns) is highly effective, where separation is based on polarity.

Ultra-High Performance Liquid Chromatography (UHPLC) : UHPLC is an evolution of HPLC that uses smaller particle-size columns, allowing for higher resolution, faster separations, and increased sensitivity. numberanalytics.com This is particularly useful for separating closely related isomers that may form as byproducts.

Crystallization : If the final product is a stable solid, fractional crystallization can be a highly effective and scalable purification method. This technique separates compounds based on differences in their solubility in a particular solvent system.

Extraction Technologies :

Liquid-Liquid Extraction : Crude reaction mixtures are often first subjected to a series of washes to remove bulk impurities. For instance, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic byproducts or unreacted starting materials. A patent for purifying nitroaromatic compounds describes using ammonia (B1221849) followed by caustic washing to remove nitro-hydroxy-aromatic byproducts. google.com

Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. numberanalytics.com It is advantageous for being non-toxic and easily removed, and it is particularly effective for extracting non-polar compounds. numberanalytics.com

Selective Reduction/Removal of Impurities : In some cases, impurities can be chemically transformed for easier removal. A patented process for purifying mononitro aromatic compounds describes a method where contaminating dinitro compounds are selectively reduced to nitroamines using an alkaline sulfide (B99878) solution, which can then be more easily separated from the desired mononitro product. google.com

| Technique | Principle | Application for this compound |

| UHPLC | High-pressure liquid chromatography with small particle columns | High-resolution separation of the final product from regioisomeric byproducts. numberanalytics.com |

| Fractional Crystallization | Differential solubility | Bulk purification of the solid final product, removing soluble impurities. |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Initial workup to remove acidic or basic impurities from the crude product. google.com |

| Supercritical Fluid Extraction | Extraction using a supercritical fluid (e.g., CO₂) | A green purification method for removing non-polar impurities. numberanalytics.com |

Chemical Reactivity and Transformation Studies

Reactions Involving the Nitro Group

The nitro group is a key functional handle for the derivatization of N-tert-Butyl-2,3-difluoro-6-nitroaniline, enabling reductions to the corresponding amine, and activating the aromatic ring for nucleophilic aromatic substitution.

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines. A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity. For this compound, the conversion to N-tert-Butyl-2,3-difluoro-benzene-1,6-diamine can be achieved using standard reduction methods.

Commonly used reagents for the reduction of nitroarenes include metal catalysts with a hydrogen source (e.g., Pd/C with H₂ gas or transfer hydrogenation agents like ammonium (B1175870) formate), or metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH). sci-hub.se For instance, the reduction of N-alkyl nitroanilines has been effectively carried out using a Zn-AcOH system. sci-hub.se A patented process for reducing nitroanilines to phenylenediamines utilizes steam distillation of the nitroaniline into a reducing system of metallic iron and an aqueous mineral acid, such as sulfuric, phosphoric, or hydrochloric acid, maintained at 60-90°C.

The resulting diamine is a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles, by condensation with carboxylic acids or their derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions |

|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature to 50°C |

| Fe, HCl | Ethanol/Water, reflux |

| SnCl₂·2H₂O | Ethanol, reflux |

| Zn, CH₃COOH | Methanol, 50°C sci-hub.se |

While the reduction of the nitro group is a common transformation, its complete removal (denitration) is a less frequently encountered reaction. Specific methodologies for the denitration of this compound have not been extensively reported in the literature. However, general methods for denitration of nitroarenes often involve harsh conditions or specific reagents that can facilitate the replacement of the nitro group with a hydrogen atom.

The strong electron-withdrawing capacity of the nitro group, augmented by the two fluorine atoms, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). The nitro group effectively stabilizes the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack.

In this molecule, the fluorine atoms are activated by the ortho- and para-directing effects of the nitro group, making them potential leaving groups in SNAr reactions. Studies on analogous compounds, such as 4,5-difluoro-1,2-dinitrobenzene, have shown that fluorine atoms are preferentially displaced over nitro groups in reactions with amines. It is therefore anticipated that nucleophiles will preferentially attack the positions occupied by the fluorine atoms in this compound. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Reactions at the Anilino Nitrogen (N-tert-Butyl Amine)

The secondary amine functionality of the N-tert-butyl group offers another site for chemical modification, allowing for N-functionalization and oxidative transformations.

The nitrogen atom of the N-tert-butylamino group can readily undergo acylation and sulfonylation reactions.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of the corresponding N-acyl derivatives. A patented process describes the N-acylation of nitroaniline compounds in the presence of an alkali metal or alkaline earth metal compound. acs.org This transformation can be useful for introducing a variety of functional groups or for protecting the amine during subsequent reactions.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the aniline (B41778) with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding sulfonamide. The N-sulfonylation of anilines can also be performed under solvent-free conditions or with the aid of catalysts.

Table 2: N-Functionalization Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride (RCOCl), Base | N-acyl-N-tert-Butyl-2,3-difluoro-6-nitroaniline |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O), Base | N-acetyl-N-tert-Butyl-2,3-difluoro-6-nitroaniline |

The N-tert-butylamino group can be susceptible to oxidation, depending on the oxidant and reaction conditions. The oxidation of secondary anilines can lead to a variety of products. While specific studies on this compound are scarce, analogies can be drawn from the oxidation of other N-alkylanilines. For instance, the oxidation of tert-butyl amine with aqueous potassium permanganate (B83412) is known to yield 2-methyl-2-nitropropane. youtube.com The oxidation of anilines with reagents like tert-butyl hydroperoxide in the presence of a cobalt Schiff base complex catalyst can yield nitrobenzenes.

N-Nitrosation and Diazotization Reactions

The secondary amine functionality in this compound is susceptible to reactions with nitrosating agents. The deamination of aromatic amines is a common industrial process that typically involves the activation of the amino group through diazotization, followed by the substitution of the diazo group with hydrogen. semanticscholar.org This conversion can be performed in a one-pot reaction where the amine is treated with a source of nitrous acid, such as tert-butyl nitrite (B80452) (TBN), in the presence of a suitable hydrogen donor. semanticscholar.org

Under acidic conditions or with reagents like tert-butyl nitrite, the secondary amine can be converted to its corresponding N-nitrosamine. researchgate.net This reaction is a standard transformation for secondary amines. While direct studies on this compound are not prevalent, the general mechanism involves the attack of the amine's lone pair on a nitrosating agent.

Diazotization, a process typically associated with primary aromatic amines to form diazonium salts, is not directly applicable here. However, related transformations under diazotization conditions can lead to deamination or other rearrangements. For instance, the treatment of aromatic amines with tert-butyl nitrite can lead to the formation of diazonium ions, which are versatile intermediates in organic synthesis. semanticscholar.org

Reactivity of the Fluorine Substituents

The fluorine atoms on the aromatic ring are significantly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group positioned ortho to one of the fluorines.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for halo-nitroaromatics. nih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com For SNAr reactions, the rate of reaction is heavily influenced by the ability of the leaving group to activate the ring for nucleophilic attack. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. youtube.com This effect makes fluorine an excellent leaving group in the context of SNAr, often superior to heavier halogens. youtube.comyoutube.com

In this compound, the fluorine atom at the C2 position is ortho to the nitro group, while the fluorine at C3 is meta. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. youtube.com Therefore, the C2-fluorine is significantly more activated and would be preferentially substituted by a nucleophile.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position | Activating Groups | Predicted Reactivity with Nucleophiles |

|---|---|---|

| C2-Fluorine | Ortho to -NO₂ | High |

A wide range of nucleophiles can be employed in these reactions, as detailed in the table below.

Table 2: Potential Nucleophiles for SNAr of this compound

| Nucleophile Type | Examples | Potential Product |

|---|---|---|

| O-Nucleophiles | RO⁻ (Alkoxides), PhO⁻ (Phenoxides), OH⁻ | Ether or Phenol derivatives |

| N-Nucleophiles | RNH₂, R₂NH, N₃⁻ | Substituted Aniline or Azide (B81097) derivatives |

Directed ortho-Metalation Strategies Adjacent to Fluorine

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgharvard.edu The DMG, which contains a heteroatom, coordinates to the lithium cation, directing the deprotonation to the adjacent position. baranlab.org

In this compound, several groups could potentially act as DMGs: the N-tert-butylamino group, the fluorine atoms, and the nitro group.

N-tert-Butylamino Group: Amine and amide groups are effective DMGs. wikipedia.org Deprotonation would be directed to the C6 position, but this is already substituted with a nitro group.

Fluorine: A fluorine atom is considered a moderate DMG. organic-chemistry.org It could direct metalation to the adjacent C3 or C4 positions.

Nitro Group: The nitro group is generally incompatible with the strongly basic organolithium reagents used in DoM.

The most likely site for deprotonation via DoM would be the C4 position, directed by the C3-fluorine atom. The acidity of the C-H bond at C4 is increased by the inductive effect of the adjacent fluorine. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new functional group at this position.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. The benzene ring itself acts as a nucleophile in this reaction. youtube.com

The substituents on this compound have competing effects:

-NH-t-Bu: A strongly activating, ortho, para-directing group.

-NO₂: A strongly deactivating, meta-directing group.

-F: A weakly deactivating, ortho, para-directing group.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH-t-Bu | C1 | Activating (+M > -I) | Ortho, Para (to C1) -> C2, C6, C4 |

| -F | C2 | Deactivating (-I > +M) | Ortho, Para (to C2) -> C1, C3, C5 |

| -F | C3 | Deactivating (-I > +M) | Ortho, Para (to C3) -> C2, C4 |

Considering these effects:

Position C4: Is para to the activating -NH-t-Bu group, meta to the deactivating -NO₂ group, and ortho to the -F at C3. This position is the most likely site for electrophilic attack.

Position C5: Is meta to the -NH-t-Bu group and ortho to the -NO₂ group. This position is highly deactivated.

Therefore, electrophilic substitution, if it occurs, is strongly predicted to happen at the C4 position. The significant steric hindrance from the tert-butyl group may also influence the approach of the electrophile.

Cyclization and Annulation Reactions Utilizing the Compound as a Precursor

The strategic placement of functional groups in this compound makes it a valuable precursor for synthesizing heterocyclic compounds. The ortho relationship between the amino and nitro groups is particularly useful for cyclization reactions.

For example, reduction of the nitro group to an amino group would yield a 1,2,3-triaminobenzene derivative. This intermediate, possessing vicinal amino groups, is primed for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form benzimidazole (B57391) or quinoxaline (B1680401) ring systems.

Furthermore, intramolecular reactions can be induced. A study on the related compound N-n-butyl-2,6-dinitroaniline showed that reaction with NaOH can lead to the formation of 7-nitro-2-n-propyl-1H-benzimidazole 3-oxide. rsc.org This type of cyclization involves deprotonation and subsequent intramolecular nucleophilic attack. A similar pathway could be envisioned for this compound, potentially involving one of the fluorine atoms as a leaving group in an intramolecular SNAr reaction to form a benzimidazole or other heterocyclic systems. The compound can also be a precursor for [3+2] cycloaddition reactions to form five-membered heterocyclic rings. lp.edu.ua

Mechanistic Investigations of Key Transformations

The key transformations of this compound are underpinned by well-established reaction mechanisms.

SNAr: The mechanism involves two steps. First, the nucleophile attacks the electron-deficient carbon bearing a fluorine atom, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

Directed ortho-Metalation: This process is driven by a complex-induced proximity effect (CIPE). baranlab.org The organolithium reagent first coordinates with the heteroatom of the DMG. This brings the basic alkyl group into close proximity with the ortho-proton, facilitating its abstraction over other protons in the molecule. This leads to the formation of a thermodynamically stable ortho-lithiated species. uwindsor.ca

Electrophilic Aromatic Substitution: The general mechanism proceeds through a two-step pathway. youtube.com The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. youtube.com The stability of the arenium ion intermediate determines the regioselectivity of the reaction.

Cyclization: The mechanism for the formation of benzimidazole N-oxides from related 2,6-dinitroanilines involves the formation of a σ-complex by the addition of a base (like HO⁻) to an unsubstituted position of the ring. rsc.org An alternative mechanism involves the deprotonation of the substrate, which then undergoes an intramolecular cyclization. rsc.org

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N-tert-Butyl-2,3-difluoro-6-nitroaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework, including proton and carbon environments, atom connectivity, and spatial arrangements.

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR for Comprehensive Structural Elucidation

A full suite of 1D NMR experiments is necessary to probe each of the magnetically active nuclei within the molecule, providing a foundational dataset for its complete characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The two aromatic protons are in different chemical environments and would appear as doublets of doublets due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The nine protons of the tert-butyl group would appear as a sharp singlet, as they are all chemically equivalent. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic H-4 | ~7.0 - 7.5 |

| Aromatic H-5 | ~6.8 - 7.2 |

| N-H | ~8.0 - 9.0 |

| -C(CH₃)₃ | ~1.4 - 1.6 |

¹³C NMR: The ¹³C NMR spectrum would reveal ten distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (NO₂, NH-tBu, F). The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-NH) | ~135 - 145 |

| C-2 (C-F) | ~148 - 155 |

| C-3 (C-F) | ~145 - 152 |

| C-4 (C-H) | ~120 - 128 |

| C-5 (C-H) | ~115 - 125 |

| C-6 (C-NO₂) | ~130 - 140 |

| -C (CH₃)₃ | ~50 - 55 |

| -C(C H₃)₃ | ~28 - 32 |

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. wikipedia.org The two fluorine atoms are chemically non-equivalent and are expected to resonate at different chemical shifts. ucsb.edu They will appear as doublets due to coupling to each other (³JFF). Each signal would be further split into a doublet of doublets due to coupling with the ortho and meta aromatic protons (³JFH and ⁴JFH).

| Predicted ¹⁹F NMR Data | |

| Fluorine Assignment | Predicted Chemical Shift (ppm, vs CFCl₃) |

| F-2 | -130 to -145 |

| F-3 | -140 to -155 |

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information. Two signals would be expected: one for the nitro group nitrogen and one for the aniline (B41778) nitrogen. The chemical shift for the nitro group is typically found far downfield, while the amine nitrogen resonates in a more upfield region.

| Predicted ¹⁵N NMR Data | |

| Nitrogen Assignment | Predicted Chemical Shift (ppm, vs CH₃NO₂) |

| -NO₂ | +350 to +380 |

| -NH- | -280 to -320 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for assembling the 1D NMR data into a complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-4 and H-5), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon. It would definitively link the aromatic proton signals to their corresponding carbon signals and the tert-butyl proton singlet to the methyl carbon signal.

The tert-butyl protons to the quaternary tert-butyl carbon and to the C-1 carbon of the aromatic ring.

The N-H proton to C-1 and C-6.

Aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

Aromatic proton H-5 to carbons C-1, C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei. A NOESY spectrum could confirm the conformation around the C-N bond by showing correlations between the N-H proton and the tert-butyl protons, and between the tert-butyl protons and the adjacent aromatic proton (H-5).

Dynamic NMR Studies for Conformational Analysis

The presence of a bulky tert-butyl group adjacent to a nitro group suggests the possibility of restricted rotation around the C(aryl)-N(amine) single bond. nih.gov This steric hindrance can create a significant energy barrier to rotation, potentially leading to the existence of stable atropisomers at lower temperatures.

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could probe this conformational behavior. researchgate.net If the rotation is slow on the NMR timescale at room temperature, distinct signals for atoms in the different conformational environments might be observed. More likely, if the rotation is moderately fast, signals for the aromatic protons and carbons might appear broadened. Upon cooling, these signals would be expected to decoalesce and sharpen into two distinct sets of signals corresponding to the different conformers, allowing for the calculation of the rotational energy barrier (ΔG‡).

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The presence of a strong intramolecular hydrogen bond between the N-H group and the oxygen of the ortho-nitro group would influence the position and shape of the N-H stretching band.

| Predicted FT-IR Data | |

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (H-bonded) | 3200 - 3350 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic, t-Bu) | 2850 - 2980 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| N-O Asymmetric Stretch (NO₂) | 1500 - 1550 |

| N-O Symmetric Stretch (NO₂) | 1330 - 1370 |

| C-N Stretch (Aryl-Amine) | 1250 - 1340 |

| C-F Stretch | 1100 - 1250 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures changes in dipole moment, Raman spectroscopy measures changes in polarizability. For this molecule, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar character. The symmetric stretch of the nitro group and the aromatic ring "breathing" modes are typically strong and easily identifiable in a Raman spectrum, providing confirmatory data to the FT-IR analysis. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides invaluable data on the compound's elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of the neutral molecule this compound (C₁₀H₁₂F₂N₂O₂) is calculated based on the most abundant isotopes of its constituent elements. This precise mass is crucial for distinguishing it from other compounds with the same nominal mass.

For the protonated molecule [M+H]⁺, the exact mass is essential for unambiguous identification in complex mixtures.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₁₂F₂N₂O₂ | 230.0867 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The tert-butyl group is a characteristic feature. Upon ionization, a common fragmentation pathway for compounds containing a tert-butyl group is the formation of a stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57. nih.gov Another significant fragmentation process involves the loss of a methyl radical (•CH₃) from the molecular ion to form the [M-15]⁺ ion. researchgate.net Other expected fragmentations include the loss of the nitro group (NO₂) and cleavages associated with the difluorinated aromatic ring.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragmentation | Resulting Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 231.09 | Loss of isobutylene (B52900) | 175.04 | C₄H₈ |

| 231.09 | Loss of tert-butyl radical | 174.03 | C₄H₉• |

| 231.09 | Loss of methyl radical | 216.07 | CH₃• |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound has not been publicly reported, analysis of related nitroaniline derivatives allows for the prediction of its solid-state packing and interactions. researchgate.net The primary intermolecular forces expected to govern the crystal packing are hydrogen bonds and van der Waals interactions.

It is anticipated that the amine proton (N-H) would act as a hydrogen bond donor, forming a strong N–H···O interaction with an oxygen atom of the nitro group on an adjacent molecule. researchgate.net Such interactions often lead to the formation of chains or dimeric motifs in the crystal lattice. Additionally, weaker C–H···O and C–H···F interactions may further stabilize the crystal structure. The presence of the bulky tert-butyl group and fluorine atoms will significantly influence the efficiency of crystal packing.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is dictated by a balance of steric and electronic effects. The steric hindrance between the ortho-nitro group and the adjacent N-tert-butylamino group would likely force the nitro group to twist slightly out of the plane of the benzene (B151609) ring to minimize repulsion. Similarly, the bulky tert-butyl group would influence the geometry around the nitrogen atom and its orientation relative to the aromatic ring. The planarity of the aniline ring itself is also influenced by the electron-withdrawing nitro group and electron-donating amino group.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy of nitroaniline compounds is characterized by intense absorption bands resulting from π→π* and intramolecular charge transfer (ICT) transitions. For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring is expected to give rise to a significant ICT band. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the nitro group. This charge transfer is responsible for the characteristic color of many nitroaniline derivatives. The absorption maximum (λmax) for related compounds like o-nitroaniline is found in the visible region. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many nitroaromatic compounds, however, exhibit very weak fluorescence or are non-fluorescent. This is often due to efficient non-radiative decay pathways, such as intersystem crossing to a triplet state, which effectively quench the fluorescence. Therefore, significant fluorescence emission from this compound is not expected.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing precise information about molecular geometries, energies, and electronic properties. These methods solve approximations of the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and analyzing electronic structures.

Geometry Optimization: A DFT calculation would begin by determining the most stable three-dimensional arrangement of atoms in N-tert-Butyl-2,3-difluoro-6-nitroaniline, its ground-state geometry. This involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For this molecule, an intramolecular hydrogen bond between the amino hydrogen and an oxygen of the ortho-nitro group is anticipated, a feature commonly observed in 2-nitroaniline (B44862) derivatives which influences the planarity of the ring and substituents.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the distribution of electrons within the molecule. This includes calculating atomic charges, dipole moments, and orbital energies. The analysis would reveal the significant electron-withdrawing effects of the nitro group and the two fluorine atoms, contrasted with the electron-donating nature of the N-tert-butyl group. This push-pull electronic configuration is expected to result in a large molecular dipole moment and significant charge polarization.

Illustrative Data Table 1: Predicted Geometrical Parameters from DFT Optimization

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-N (nitro) | ~1.45 Å |

| C-N (amino) | ~1.38 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O-N-O (nitro) | ~125° |

| C-C-N (amino) | ~122° | |

| Dihedral Angle | C-C-N-H (amino) | ~0° (near planar due to H-bond) |

Note: These values are illustrative and based on typical results for similar substituted nitroanilines.

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy than standard DFT, albeit at a much greater computational expense. These methods are crucial for benchmarking results and for systems where electron correlation effects are particularly important. For this compound, high-accuracy ab initio calculations could provide definitive values for ionization potential, electron affinity, and thermochemical properties, serving as a "gold standard" to validate faster DFT methods.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it highlights regions of positive and negative charge. For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the amino hydrogen and potentially above the aromatic ring, indicating sites susceptible to nucleophilic attack. The electron-withdrawing nitro and fluoro groups create a positive potential on the aromatic ring, a feature linked to the sensitivity of some nitroaromatic compounds.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, representing the ability to donate electrons (nucleophilicity). For this molecule, the HOMO would likely be localized on the aniline (B41778) moiety, specifically the nitrogen lone pair and the π-system of the aromatic ring.

LUMO: The innermost empty orbital, representing the ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the nitro group and the aromatic ring, consistent with its strong electron-accepting character.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The push-pull nature of the substituents in this compound would likely lead to a relatively small HOMO-LUMO gap, indicating significant potential for charge-transfer interactions.

Illustrative Data Table 2: Predicted FMO Energies from DFT Calculation

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Localized on the amino group and aromatic ring; indicates nucleophilic character. |

| LUMO | ~ -2.8 eV | Localized on the nitro group and aromatic ring; indicates electrophilic character. |

| HOMO-LUMO Gap | ~ 3.7 eV | Suggests a moderately reactive molecule capable of electronic transitions. |

Note: These values are illustrative and based on typical results for similar substituted nitroanilines.

Reaction Pathway and Transition State Elucidation

Computational chemistry can map the entire energy landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This provides a deep mechanistic understanding of chemical processes.

By modeling the approach of various reagents, computational studies can determine the most likely pathways for reactions.

Electrophilic Processes: For an electrophilic attack on the aromatic ring (e.g., nitration, halogenation), calculations would map the energy barriers for attack at each available carbon position. The directing effects of the existing substituents would be quantified, likely showing that the positions para to the powerful activating N-tert-butyl group are the most favorable, though sterically hindered.

Nucleophilic Processes: Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this electron-deficient ring. Computational studies could model the addition of a nucleophile (e.g., methoxide) to the ring, forming a stable Meisenheimer complex intermediate. The calculations would identify which leaving group (one of the fluorine atoms or the nitro group) is most likely to be displaced by calculating the respective transition state energies.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. For this compound, computational modeling can predict the regioselectivity of, for example, a nucleophilic attack. By comparing the activation energies for attack at each carbon atom bearing a potential leaving group (F or NO₂), the major product can be reliably predicted. Local reactivity descriptors derived from DFT, such as Fukui functions or dual descriptors, would also be used to pinpoint the most reactive sites.

Stereoselectivity: While this molecule is achiral, reactions involving it could create stereocenters. For instance, if a prochiral nucleophile attacks the ring, or if the aniline nitrogen participates in forming a chiral center, computational methods could predict which stereoisomer would be favored. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the stereoselectivity of a reaction can be understood and predicted.

Spectroscopic Property Predictions and Correlation with Experimental Data

Currently, there are no published studies that predict the spectroscopic properties of this compound and correlate them with experimental data.

A theoretical investigation would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate various spectroscopic parameters. These predicted values could then be compared with experimental measurements to validate the computational model.

Table 1: Hypothetical Spectroscopic Data Comparison

| Spectroscopic Technique | Predicted Value (Theoretical) | Experimental Value |

|---|---|---|

| ¹H NMR | ||

| Chemical Shift (ppm) - NH | Data not available | Data not available |

| Chemical Shift (ppm) - C(CH₃)₃ | Data not available | Data not available |

| Chemical Shift (ppm) - Aromatic H | Data not available | Data not available |

| ¹³C NMR | ||

| Chemical Shift (ppm) - Aromatic C | Data not available | Data not available |

| Chemical Shift (ppm) - C(CH₃)₃ | Data not available | Data not available |

| Chemical Shift (ppm) - C(CH₃)₃ | Data not available | Data not available |

| ¹⁹F NMR | ||

| Chemical Shift (ppm) | Data not available | Data not available |

| IR Spectroscopy | ||

| Vibrational Frequency (cm⁻¹) - N-H Stretch | Data not available | Data not available |

| Vibrational Frequency (cm⁻¹) - NO₂ Stretch | Data not available | Data not available |

| UV-Vis Spectroscopy |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

There are no specific molecular dynamics (MD) simulation studies reported for this compound.

MD simulations could provide significant insights into the dynamic behavior of this molecule. Such studies would model the movement of atoms over time, offering a view of its conformational flexibility. The bulky tert-butyl group and the adjacent fluorine and nitro groups would likely impose significant steric constraints, and MD simulations could elucidate the preferred conformations in different environments. Furthermore, simulations in various solvents would reveal the nature and extent of solvation effects, including the formation of hydrogen bonds and other intermolecular interactions.

Table 2: Potential Molecular Dynamics Simulation Parameters and Observables

| Simulation Parameter/Observable | Description | Potential Findings for this compound |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system. | Data not available |

| Solvent Model | Representation of the solvent molecules (e.g., water, DMSO). | Data not available |

| Simulation Time | Duration of the simulation. | Data not available |

| Conformational Analysis | Study of the different spatial arrangements of the atoms. | Data not available |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Data not available |

| Hydrogen Bonding Analysis | Identification and characterization of hydrogen bonds between the solute and solvent. | Data not available |

Quantitative Structure-Property Relationship (QSPR) Studies (Purely Theoretical)

No purely theoretical Quantitative Structure-Property Relationship (QSPR) studies have been published for this compound.

QSPR models are statistical models that aim to predict the properties of a chemical based on its molecular structure. For this compound, a QSPR study would involve calculating a variety of molecular descriptors that encode its structural and electronic features. These descriptors could then be used to develop a mathematical model to predict properties such as solubility, boiling point, or reactivity.

Table 3: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Surface Area | Relates to interactions with other molecules. |

| Electronic | Dipole Moment | Influences polarity and solubility. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to chemical reactivity and electronic transitions. |

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

N-tert-Butyl-2,3-difluoro-6-nitroaniline serves as a versatile precursor for multi-step syntheses. The nitro group can be readily reduced to a primary amine, creating a diamino-benzene derivative which opens pathways to further functionalization. The secondary amine can undergo various reactions, such as acylation or alkylation, allowing for the attachment of different molecular fragments. The fluorine atoms enhance the compound's stability and can influence the pharmacokinetic properties of downstream products in medicinal chemistry contexts. The bulky tert-butyl group provides steric hindrance, which can be exploited to direct reactions to other sites on the molecule or to enhance the stability of the final products.

Utilization in the Construction of Nitrogen-Containing Heterocycles

A significant potential application of this compound is in the synthesis of nitrogen-containing heterocycles. The ortho-positioning of the amino and nitro groups is a classic structural motif for building fused heterocyclic systems. Through chemical reduction of the nitro group to an amine, an N-tert-butyl-2,3-difluorobenzene-1,6-diamine intermediate can be generated in situ. This diamine is a prime candidate for condensation reactions to form a variety of heterocyclic rings.

For example, reaction with carboxylic acids or their derivatives would lead to the formation of benzimidazoles. Similarly, condensation with 1,2-dicarbonyl compounds would yield quinoxalines. This approach allows for the direct incorporation of the difluorinated pattern and the N-tert-butyl group into a rigid heterocyclic framework.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent Class | Resulting Heterocycle |

|---|---|

| Carboxylic Acids / Aldehydes | Benzimidazoles |

| 1,2-Dicarbonyls (e.g., glyoxal) | Quinoxalines |

Role in the Synthesis of Fluorinated Aromatic Systems

As a "fluorinated building block," this compound is a valuable tool for introducing a 2,3-difluoroaniline moiety into larger, more complex aromatic structures. tcichemicals.com The synthesis of fluorinated organic compounds is of high interest in pharmaceuticals and materials science, and building block strategies are often more efficient and safer than direct fluorination methods. tcichemicals.com Synthetic transformations can be carried out on the amine or nitro functionalities while leaving the stable C-F bonds and the aromatic core intact. This allows the unique electronic properties and lipophilicity conferred by the fluorine atoms to be carried forward into the final product. For instance, the amine could be diazotized and converted to other functional groups, or the nitro group could be transformed, all while preserving the core fluorinated aromatic system.

Derivatization for Non-Biological Material Science Research (e.g., Dyes, Polymers, Electronic Materials)

The inherent electronic structure of nitroaniline derivatives, featuring an electron-donating amine group and an electron-withdrawing nitro group, makes them classic "push-pull" chromophores. This arrangement facilitates intramolecular charge transfer, a property that is fundamental to many dyes and nonlinear optical materials.

This compound could be derivatized to create novel materials:

Dyes: Modification of the amine or aromatic ring could tune the compound's absorption and emission properties, leading to specialized dyes. The fluorine atoms may enhance thermal stability and solubility in specific organic media.

Polymers: The amine functionality provides a reactive site for incorporation into polymer chains, such as polyamides or polyimides. The resulting fluorinated polymers could exhibit enhanced thermal resistance and specific dielectric properties suitable for electronic applications.

Electronic Materials: The push-pull nature of the molecule suggests potential for applications in nonlinear optics or as a component in organic electronic devices, where charge-transfer characteristics are crucial.

Development of Labeled Analogues for Research Studies (e.g., Deuteration, Isotopic Labeling)

In research, particularly in drug discovery and mechanistic studies, isotopically labeled compounds serve as indispensable tools. This compound can be a substrate for the synthesis of labeled analogues.

Deuteration: Deuterium atoms can be incorporated at various positions. For example, the hydrogen atoms on the tert-butyl group could be replaced with deuterium. This would create a heavier version of the molecule useful as an internal standard for quantitative mass spectrometry analysis.

Carbon-13/Nitrogen-15 Labeling: For detailed mechanistic studies using NMR spectroscopy or mass spectrometry, 13C or 15N isotopes could be incorporated during the synthesis of the aniline (B41778) backbone.

These labeled analogues are critical for tracking the metabolic fate of a molecule, elucidating reaction mechanisms, and quantifying its presence in complex biological or environmental samples.

Future Research Directions and Emerging Areas

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of substituted anilines is a cornerstone of organic chemistry, with numerous methods available. beilstein-journals.orgorganic-chemistry.orgacs.org However, the specific substitution pattern of N-tert-Butyl-2,3-difluoro-6-nitroaniline necessitates the development of tailored and efficient synthetic strategies. Traditional methods for producing nitroanilines often involve harsh conditions and can lead to isomeric mixtures. researchgate.net Future research should focus on developing novel synthetic routes that offer high yields, regioselectivity, and improved safety profiles.

One promising avenue is the exploration of advanced catalytic systems. While traditional nitration often relies on mixed acids, newer methods using alternative nitrating agents like nitronium salts or dinitrogen pentoxide could offer greater control and selectivity. numberanalytics.com Furthermore, the development of chemoenzymatic processes, perhaps utilizing nitroreductases in a continuous flow system, could provide a more sustainable and efficient pathway to this and related nitroaromatic compounds. nih.govacs.org

Table 1: Potential Novel Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalytic Nitration | Higher regioselectivity, milder reaction conditions. | Development of novel solid-acid catalysts or organocatalysts. |

| Chemoenzymatic Synthesis | High selectivity, environmentally friendly conditions. | Immobilization of nitroreductases for continuous flow processes. |

| Three-Component Ring Transformations | Rapid construction of the substituted aniline (B41778) core. | Exploration of dinitropyridone reactions with appropriate ketones and nitrogen sources. mdpi.com |

| Late-Stage Functionalization | Access to a library of derivatives from a common intermediate. | C-H activation and fluorination strategies on a pre-formed N-tert-butyl-6-nitroaniline scaffold. |

Exploration of Unconventional Reactivity Patterns

The interplay of the sterically demanding tert-butyl group and the electron-withdrawing fluorine and nitro groups is expected to give rise to unique reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. mdpi.com Future research should systematically investigate the reactivity of this compound with a diverse range of nucleophiles and electrophiles to map its chemical behavior.

Particular attention should be paid to nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms could serve as leaving groups. The kinetics and thermodynamics of these reactions should be studied to understand the directing effects of the substituents. Furthermore, the potential for the nitro group to participate in reductive cyclization reactions to form heterocyclic structures is an area ripe for exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds can present safety challenges due to the energetic nature of the materials and the often-exothermic reaction conditions. nih.gov Integrating the synthesis of this compound into flow chemistry platforms offers significant advantages in terms of safety, scalability, and process control. Continuous flow reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, minimizing the risk of runaway reactions.

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and starting materials, accelerating the optimization of synthetic routes. This high-throughput approach would also facilitate the creation of a library of derivatives with varied substituents, enabling systematic structure-activity relationship studies. The use of biocatalysts, such as immobilized nitroreductases, is particularly well-suited for integration into flow systems. nih.govacs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound requires the use of advanced spectroscopic techniques for real-time monitoring. Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide valuable insights into the formation of intermediates and the kinetics of the reactions.

For instance, monitoring the vibrational spectra can reveal changes in bonding associated with the nitro and amino groups during a reaction. nih.gov Photoluminescence spectroscopy could also be a valuable tool, as the electronic properties of nitroanilines can be sensitive to their chemical environment. mdpi.com The development of specific spectroscopic probes tailored to this class of compounds would be a significant advancement.

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman | Real-time monitoring of functional group transformations. | Elucidating reaction mechanisms and kinetics of synthesis. |

| In-situ NMR | Identification of transient intermediates and reaction byproducts. | Detailed mechanistic studies of unconventional reactivity. |

| Photoluminescence Spectroscopy | Probing changes in electronic structure during reactions. | Monitoring reactions that involve changes in conjugation or charge-transfer. |

| Mass Spectrometry | Identification of products and intermediates in complex mixtures. | High-throughput screening of reaction conditions. |

Computational Design of Derivatives with Tailored Electronic Properties

Computational chemistry offers a powerful tool for predicting the electronic properties of molecules and for guiding the design of new derivatives with specific functionalities. researchgate.net Density Functional Theory (DFT) calculations can be used to model the structure, vibrational frequencies, and electronic spectra of this compound and its derivatives. acs.org

By systematically varying the substituents on the aromatic ring, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, dipole moment, and hyperpolarizability. researchgate.net This in-silico approach can identify promising candidates for applications in nonlinear optics, molecular electronics, or as specialized dyes and pigments. The computational results can then be used to prioritize synthetic targets, saving significant time and resources.

Potential in Supramolecular Chemistry and Host-Guest Interactions

The electron-deficient aromatic ring of this compound, coupled with the potential for hydrogen bonding via the N-H group, makes it an interesting candidate for applications in supramolecular chemistry. youtube.com It could act as a guest molecule, forming inclusion complexes with various host molecules such as cyclodextrins or cucurbiturils. nih.gov The fluorine atoms may also participate in halogen bonding interactions. researchgate.net

Future research could explore the host-guest chemistry of this molecule, investigating the thermodynamics and kinetics of complex formation. figshare.com Such studies could lead to the development of novel sensors, where the binding of an analyte to a host-guest complex containing this compound results in a detectable spectroscopic signal. The ability of nitro compounds to participate in H-bonded aggregates could also be explored in the context of Brønsted acid catalysis. nih.gov The unique electronic and steric properties of this molecule could lead to highly selective recognition and sensing capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-Butyl-2,3-difluoro-6-nitroaniline, and how do reaction conditions influence yield?

- Methodology : Start with fluorinated aniline precursors (e.g., 2,3-difluoro-6-nitroaniline derivatives) and employ alkylation using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature. For nitro group stability, avoid strong reducing agents during synthesis. Reference analogous protocols for halogenated nitroanilines, where tert-butyl groups are introduced via nucleophilic substitution .

- Key Challenges : Competing side reactions (e.g., dehalogenation or over-alkylation) may occur; use inert atmospheres and controlled heating to mitigate these.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to resolve fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorines) and ¹H NMR to confirm tert-butyl protons (singlet at ~1.3–1.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (expected [M+H]⁺ ~ 287.1 g/mol).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves steric effects from the tert-butyl group and nitro positioning .

Q. How do the electron-withdrawing nitro and fluorine groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura or Ullmann coupling experiments with aryl boronic acids or iodides. Compare reactivity with non-fluorinated/non-nitrated analogs to isolate electronic effects. Fluorine’s inductive effect enhances electrophilicity at the para position, while the nitro group directs meta substitutions. Use DFT calculations to map charge distribution and predict regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodology : Conduct systematic solubility tests in polar (DMSO, DMF) and nonpolar solvents (toluene, hexane) at varying temperatures. Correlate results with Hansen solubility parameters and computational COSMO-RS models. Note that the tert-butyl group enhances lipophilicity, but nitro and fluorine groups introduce polarity, leading to unexpected solubility in aprotic solvents .

- Data Analysis : If discrepancies persist, consider crystallinity or hydration states. Use DSC/TGA to assess thermal stability and polymorphic forms.

Q. How can computational modeling predict the compound’s potential in nonlinear optical (NLO) materials?

- Methodology :

- DFT Calculations : Compute hyperpolarizability (β) and dipole moments using Gaussian or ORCA software. The nitro group’s strong electron-withdrawing nature and fluorine’s electronegativity may enhance NLO properties.

- Comparative Studies : Benchmark against known NLO materials like 4-nitroaniline derivatives. Focus on conjugation length and substituent effects on charge transfer .

Q. What experimental designs validate the compound’s role as a pharmaceutical intermediate?

- Methodology :

- Functionalization : React with amines or thiols to form Schiff bases or sulfonamides. Monitor bioactivity (e.g., antimicrobial assays) against Gram-positive/negative bacteria.

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Fluorine’s metabolic resistance may prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.